REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:13])=[N:4][O:5][C:6]=1[C:7]1(C(O)=O)[CH2:9][CH2:8]1.C([N:17]([CH2:21]C)C(C)C)(C)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:24]C1C=CC=CC=1.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>>[Br:1][C:2]1[C:3]([CH3:13])=[N:4][O:5][C:6]=1[C:7]1([NH:17][C:21](=[O:24])[O:46][C:42]([CH3:45])([CH3:44])[CH3:43])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NOC1C1(CC1)C(=O)O)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Name
|
diphenyl phosphorazidate
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Quantity
|
1.576 mL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DRY_WITH_MATERIAL
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Details
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4 Å molecular sieves (pre-dried-0.767 g, 48% wt) in toluene (15 mL)
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Type
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CUSTOM
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Details
|
The reaction vessel was fitted with a reflux condenser
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Type
|
TEMPERATURE
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Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
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Details
|
filtered over a plug of Celite
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Type
|
WASH
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Details
|
The filter cake was washed with EtOAc (3×)
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on Biotage system (5% EtOAc:95% Hexanes to 20% EtOAc:80% Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NOC1C1(CC1)NC(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.89 mmol | |
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |